molecular formula C20H24ClNO B1201353 Cloperastine CAS No. 3703-76-2

Cloperastine

カタログ番号 B1201353
CAS番号: 3703-76-2
分子量: 329.9 g/mol
InChIキー: FLNXBVJLPJNOSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cloperastine is an antitussive and antihistamine that is marketed as a cough suppressant in Japan, Hong Kong, and in some European countries . It was first introduced in 1972 in Japan, and then in Italy in 1981 .


Synthesis Analysis

The synthesis of Cloperastine involves the halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to give 1-(Bromophenylmethyl)-4-chlorobenzene. This is then treated with ethylenechlorohydrin to give 1-(4-Chlorobenzhydryl)oxy-2-chloroethane. The reaction with piperidine completes the synthesis of Cloperastine . An efficient synthesis of Cloperastine intermediates has been achieved using engineered alcohol dehydrogenase with a hydrophobic pocket .


Molecular Structure Analysis

The molecular formula of Cloperastine is C20H24ClNO . It belongs to the class of organic compounds known as diphenylmethanes, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Physical And Chemical Properties Analysis

The molecular weight of Cloperastine is 366.32 . It is a small molecule .

科学的研究の応用

Antitussive Application

Cloperastine is widely recognized as a pivotal antitussive . It is primarily used to treat coughs caused by various respiratory diseases such as colds, acute bronchitis, and chronic bronchitis .

Pharmacokinetic Studies

Cloperastine has been the subject of pharmacokinetic studies. A trial evaluated the pharmacokinetics (PK), bioequivalence (BE), and safety effects of the generic test (T) tablet of cloperastine after single-dose administration, compared with the original reference ® tablet of cloperastine . The study concluded that the T and R preparations were bioequivalent under both fasting and postprandial conditions .

Safety Evaluation

Safety evaluations of Cloperastine have been conducted. The same trial that studied its pharmacokinetics also evaluated its safety . The study found that both the test and reference preparations of Cloperastine were well tolerated, and no serious adverse events occurred during the trial .

Therapeutic Activity Against Cough

Cloperastine has significant therapeutic activity against cough due to various pathologies . It does not cause respiratory depression and does not interfere with protective mucociliary mechanisms .

Bioequivalence Studies

Bioequivalence studies have been conducted on Cloperastine. The study found that the test and reference preparations of Cloperastine were bioequivalent under both fasting and postprandial conditions .

Synthesis of Intermediates

Cloperastine is used in the synthesis of pharmaceutical intermediates. Specifically, it is used in the synthesis of ®-4-chlorobenzhydrol, a key pharmaceutical intermediate for the synthesis of Cloperastine .

Safety and Hazards

Cloperastine is harmful if swallowed. It is advised not to eat, drink, or smoke when using this product. Hands and face should be washed thoroughly after handling. If swallowed, a poison center or doctor should be contacted immediately .

将来の方向性

While Cloperastine is widely prescribed to treat cough caused by respiratory diseases, the precise mechanism of action is not fully clear. Future research may focus on elucidating the exact mechanism of action and improving the synthesis process .

特性

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXBVJLPJNOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14984-68-0 (hydrochloride)
Record name Cloperastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048532
Record name Cloperastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

178-180
Record name Cloperastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cloperastine

CAS RN

3703-76-2
Record name Cloperastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3703-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloperastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cloperastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloperastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine
Reactant of Route 2
Reactant of Route 2
Cloperastine
Reactant of Route 3
Reactant of Route 3
Cloperastine
Reactant of Route 4
Reactant of Route 4
Cloperastine
Reactant of Route 5
Reactant of Route 5
Cloperastine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cloperastine

Q & A

Q1: What is the primary mechanism of action of Cloperastine?

A1: Cloperastine exhibits its antitussive effect through a dual mechanism. Primarily, it acts centrally on the cough center. [] Additionally, it interacts with peripheral receptors located in the tracheobronchial tree. []

Q2: How does Cloperastine interact with GIRK channels, and what are the downstream effects?

A2: Cloperastine demonstrates inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels. [, ] This inhibition can lead to various downstream effects, including:

  • Modulation of neuronal excitability: GIRK channels play a crucial role in regulating neuronal excitability by mediating potassium efflux and membrane hyperpolarization. [] Inhibition of these channels by Cloperastine can potentially alter neuronal activity.
  • Influence on neurotransmitter levels: GIRK channels are coupled to various G protein-coupled receptors, including those for monoamines. [] By inhibiting GIRK channels, Cloperastine may indirectly impact the levels of neurotransmitters like serotonin and dopamine, potentially contributing to its antidepressant-like effects observed in preclinical studies. []
  • Improvement of micturition dysfunctions: Research suggests that Cloperastine's inhibitory action on GIRK channels might contribute to its ability to improve micturition dysfunctions in rodent models of cerebral infarction. []

Q3: What is the significance of Cloperastine's action on the Sigma-1 receptor in the context of COVID-19?

A3: Cloperastine has been shown to interact with the Sigma-1 receptor. [] This receptor resides in the endoplasmic reticulum membrane associated with mitochondria. [] While the exact implications of this interaction for COVID-19 are not fully understood, some researchers propose exploring Cloperastine's potential effect on the disease. [] This is based on the hypothesis that its interaction with the Sigma-1 receptor, coupled with its antitussive and non-specific antiviral properties, might be beneficial in the early stages of COVID-19. []

Q4: Does Cloperastine have any effects on glucose uptake?

A4: Yes, Cloperastine acts as a type 1 sodium-dependent glucose cotransporter (SGLT1) inhibitor. [] This inhibition leads to a blockade of glucose uptake in lung cells. [] The potential implications of this effect on various physiological and pathological conditions are still under investigation.

Q5: What is the molecular formula and weight of Cloperastine?

A5: Cloperastine's molecular formula is C21H24ClNO and its molecular weight is 341.87 g/mol. This information can be derived from its chemical structure.

Q6: Is there any information available on the spectroscopic data of Cloperastine, particularly its crystal structure?

A6: Yes, the crystal structure of Cloperastine Fendizoate has been determined using X-ray analysis. [] This analysis revealed key structural features, including the conformation of the molecule, bond lengths, and angles. The two phenyl rings in Cloperastine are nearly perpendicular, and the piperidine ring adopts a chair conformation. [] This information is crucial for understanding the structure-activity relationship of Cloperastine and its analogs.

Q7: What is known about the pharmacokinetics of Cloperastine enantiomers?

A7: Research has explored the stereoselective pharmacokinetics of Cloperastine enantiomers in rats. [] The study revealed that both the absorption and elimination processes of the enantiomers were not stereoselective, indicating that both forms exhibit similar pharmacokinetic behavior. []

Q8: Has the pharmacokinetic profile of Cloperastine been studied in humans?

A8: While specific details on human pharmacokinetic parameters were not found within the provided abstracts, studies have investigated the simultaneous quantitation of Cloperastine with other drugs in human plasma using LC-MS/MS. [] This suggests that pharmacokinetic studies in humans have been conducted, and the data might be available in the full research articles.

Q9: What preclinical models have been used to study the effects of Cloperastine?

A9: Various animal models have been employed to investigate the effects of Cloperastine, including:

  • Methamphetamine-induced hyperactive mice: This model was used to study the effects of Cloperastine on GIRK channel expression and hyperactivity. [] Results suggested that Cloperastine could ameliorate hyperactivity by inhibiting GIRK channels in the brain.
  • Cerebral infarction in rats: This model explored the potential therapeutic value of Cloperastine for treating micturition reflex disorders associated with cerebral infarction. [, ]
  • Prenatally DES-exposed mice: This model investigated Cloperastine's ability to rescue the impairment of passive avoidance responses caused by prenatal exposure to diethylstilbestrol (DES). []

Q10: What analytical methods are commonly employed for the characterization and quantification of Cloperastine?

A10: Several analytical techniques are utilized for analyzing Cloperastine, including:

  • High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying Cloperastine enantiomers in various matrices, such as plasma. [, , ] This technique often employs chiral stationary phases to achieve enantiomeric resolution.
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the simultaneous quantitation of Cloperastine with other drugs in complex biological samples like human plasma. [, ]
  • Flow-injection chemiluminescence analysis: This method has been developed for the determination of Cloperastine hydrochloride, offering high sensitivity and a wide linear range. []
  • Gas chromatography/mass spectrometry (GC/MS): This technique, coupled with pipette tip solid-phase extraction, has been used for the simultaneous determination of Cloperastine with other antihistamine drugs in human plasma. []

Q11: Has the method validation for the analytical techniques used for Cloperastine been described in the literature?

A11: Yes, validation parameters for analytical methods used to quantify Cloperastine are frequently reported in research articles. For instance, studies utilizing LC-MS/MS for Cloperastine quantification often present validation data for linearity, accuracy, precision, and recovery. [, ]

Q12: Is there any information available on the environmental presence and potential toxicity of Cloperastine?

A12: A study investigated the presence and toxicity of pharmaceuticals, including Cloperastine, in the Llobregat River basin in Spain. [] This study highlights the growing concern regarding pharmaceutical contamination in aquatic environments and its potential ecological impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。